molecular formula C12H11IO2 B12957682 1-Iodo-3-(methoxymethoxy)naphthalene

1-Iodo-3-(methoxymethoxy)naphthalene

Cat. No.: B12957682
M. Wt: 314.12 g/mol
InChI Key: NIIPYAJVODRXRK-UHFFFAOYSA-N
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Description

1-Iodo-3-(methoxymethoxy)naphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of an iodine atom and a methoxymethoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-(methoxymethoxy)naphthalene can be synthesized through a multi-step process. One common method involves the iodination of 3-(methoxymethoxy)naphthalene. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the naphthalene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-(methoxymethoxy)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

1-Iodo-3-(methoxymethoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-iodo-3-(methoxymethoxy)naphthalene exerts its effects involves interactions with molecular targets and pathways. The iodine atom and methoxymethoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

  • 1-Iodo-2-(methoxymethoxy)naphthalene
  • 1-Iodo-4-(methoxymethoxy)naphthalene
  • 1-Iodo-5-(methoxymethoxy)naphthalene

Comparison: 1-Iodo-3-(methoxymethoxy)naphthalene is unique due to the specific positioning of the iodine atom and methoxymethoxy group on the naphthalene ring.

Properties

Molecular Formula

C12H11IO2

Molecular Weight

314.12 g/mol

IUPAC Name

1-iodo-3-(methoxymethoxy)naphthalene

InChI

InChI=1S/C12H11IO2/c1-14-8-15-10-6-9-4-2-3-5-11(9)12(13)7-10/h2-7H,8H2,1H3

InChI Key

NIIPYAJVODRXRK-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC2=CC=CC=C2C(=C1)I

Origin of Product

United States

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